1-[3-(4-bromophenyl)acryloyl]indoline
Description
1-[3-(4-Bromophenyl)acryloyl]indoline is a synthetic small molecule featuring an indoline core linked to a 4-bromophenyl group via an acryloyl bridge. The 4-bromophenyl moiety introduces electron-withdrawing characteristics and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2,3-dihydroindol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-15-8-5-13(6-9-15)7-10-17(20)19-12-11-14-3-1-2-4-16(14)19/h1-10H,11-12H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSZRYYKDUARE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Indoline vs. Indole Derivatives
- 1-[3-(4-Bromophenyl)acryloyl]indoline : The saturated indoline core likely enhances conformational stability compared to indole derivatives. For example, 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile () exhibits a planar indole ring system with a dihedral angle of 58.85° between the indole and bromophenyl rings, influencing π-π stacking and target interactions .
Isoindoline-1,3-dione Derivatives
- Compound 3 (): 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione replaces the indoline core with an isoindoline-1,3-dione moiety.
- Impact : The isoindoline-1,3-dione group may enhance interactions with charged residues in enzymatic pockets, as seen in cholinesterase inhibition assays .
Anti-Inflammatory Activity
- 1,3,4-Oxadiazole Derivatives (): Compounds IIIa and IIIb, featuring 4-bromophenyl and oxadiazole groups, showed 59.5–61.9% suppression of carrageenan-induced paw edema at 100 mg/kg. Their Severity Index (SI) values (0.75–0.83) were lower than indomethacin (SI = 2.67), indicating reduced toxicity .
Cytotoxic Activity
- Seco-Cyclopropylindole Derivatives (): Compounds with sulfonyl substituents (e.g., 5-O-methylsulfonyl) demonstrated cytotoxicity against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines, comparable to doxorubicin .
- Comparison : The 4-bromophenyl group in the target compound could similarly enhance DNA intercalation or topoisomerase inhibition, but cytotoxic activity remains unverified.
Physicochemical Properties
Solubility and Lipophilicity
- Diphenyl Acetamide Derivatives (): The 4-bromophenyl acryloyl-phenoxy-diphenylacetamide structure includes a polar acetamide group, likely improving aqueous solubility compared to the indoline-based compound .
- Impact : The indoline core’s lower polarity may reduce solubility but enhance blood-brain barrier penetration.
Halogen Substituent Effects
- 1-[(4-Chlorophenyl)acetyl]indoline (): Replacing bromine with chlorine reduces molecular weight (271.74 g/mol vs.
Structural Conformation
- Crystallographic Data (–9): The dihedral angle between aromatic rings in 1-(4-bromophenyl)indole derivatives ranges from 58.85° to 2.66°, influencing steric interactions . (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate () adopts a planar conformation due to the acrylate ester, facilitating membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
